molecular formula C14H28N2O12 B12649962 N,N'-Ethylenebis-D-gluconamide CAS No. 66803-04-1

N,N'-Ethylenebis-D-gluconamide

Cat. No.: B12649962
CAS No.: 66803-04-1
M. Wt: 416.38 g/mol
InChI Key: UYCIRQBRYNXQBW-TWOHWVPZSA-N
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Description

Contextualization within Polyhydroxylated Amide Chemistry and Research Significance

Polyhydroxylated amides are a class of organic molecules characterized by the presence of multiple hydroxyl (-OH) groups and at least one amide (-CONH-) functional group. acs.orgdiva-portal.orgresearchgate.net This combination results in compounds that are often water-soluble, capable of extensive hydrogen bonding, and frequently biocompatible. Sugars and their derivatives are common starting materials for these compounds, making them accessible from renewable resources. diva-portal.org The research significance of this chemical class is broad, spanning from the development of new surfactants and enzyme inhibitors to advanced materials. acs.orgdiva-portal.orgnih.gov

N,N'-Ethylenebis-D-gluconamide is a prime example within this category. It is structurally defined by two gluconic acid moieties connected via amide linkages to an ethylene (B1197577) diamine backbone. ontosight.ai The D-gluconamide portion provides a polyhydroxy framework, making the molecule chiral and lending it properties such as high water solubility and the capacity for strong intermolecular interactions. Its significance in research stems from these properties, which are leveraged in applications where interaction with biological systems is key. ontosight.ai For instance, its potential use as a pharmaceutical excipient and as a component in medical devices is being explored due to its biocompatibility. ontosight.ai Furthermore, its ability to form extensive hydrogen-bonded networks is central to its function in applications like hair care, where it has been shown to strengthen fibers. researchgate.netresearchgate.netacs.orgnih.gov

Foundational Aspects and Historical Trajectories in Bis-Amide Synthesis Research

Bis-amides are compounds containing two amide functional groups. The synthesis of these molecules is a fundamental aspect of organic chemistry, with various methods developed over time. internationaljournalcorner.com Amide formation is crucial in medicinal chemistry, as the carboxamide group is present in over a quarter of all known drugs due to its stability and hydrogen bonding capabilities. internationaljournalcorner.com

Historically, the synthesis of bis-amides has often involved the straightforward condensation reaction between a diamine and two equivalents of a carboxylic acid (or its activated derivative, like an acid chloride) or the reaction of a dicarboxylic acid with two equivalents of an amine. acs.orgnih.gov A specific example is the synthesis of a series of bis-amides through the condensation of stearic acid with various diamines in the melt state. acs.orgnih.gov

Over the years, more sophisticated methods have emerged, expanding the toolkit for chemists. These include:

Multi-component Reactions: The Ugi reaction, first reported in 1959, is a powerful one-pot method that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. pulsus.com

Rearrangement Reactions: The Beckmann rearrangement allows for the conversion of an oxime into an amide, a reaction that can be applied to cyclic oximes to produce lactams. pulsus.com

Coupling Reagents: Modern organic synthesis frequently employs coupling agents to facilitate amide bond formation under mild conditions. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are used to activate carboxylic acids for reaction with amines. internationaljournalcorner.com

Phosphite (B83602) Intermediates: The use of triphenyl phosphite as a mediating agent in the synthesis of bis-amides from dicarboxylic acids and amines has also been reported. acs.org

The synthesis of this compound itself has been achieved through a direct approach that reflects its specific structure. The reported procedure involves refluxing a solution of ethylenediamine (B42938) with L-gulonic acid γ-lactone in methanol (B129727) under a nitrogen atmosphere. researchgate.netnih.govdur.ac.uk This reaction yields the desired diamide, which can be purified and crystallized for further study. researchgate.netnih.gov

Table 1: Selected Synthesis Methods for Bis-Amides

Synthesis Method Reactants Key Features Reference(s)
Direct Condensation Diamine + Carboxylic Acid (or derivative) A fundamental and widely used method, often requiring heat. acs.org, nih.gov
Ugi Reaction Ketone/Aldehyde + Amine + Isocyanide + Carboxylic Acid A four-component reaction that creates complex bis-amides in a single step. pulsus.com
Beckmann Rearrangement Oxime An acid-catalyzed rearrangement to form amides from oximes. pulsus.com
CDI Coupling Carboxylic Acid + Amine Uses 1,1'-carbonyldiimidazole (CDI) as a coupling agent for mild reaction conditions. internationaljournalcorner.com
Lactone Aminolysis Diamine + Lactone A specific method for synthesizing this compound using a sugar-derived lactone. researchgate.net, nih.gov

Overview of Contemporary Research Paradigms and Chemical Applications for Bis-Amide Compounds

Bis-amide compounds are at the forefront of various research areas due to their capacity for self-assembly and their diverse functional properties. Their applications are driven by the strong, directional hydrogen bonds that the amide groups can form. acs.orgnih.gov

Contemporary research focuses on several key areas:

Supramolecular Chemistry and Organogelators: Many low molecular weight bis-amides act as efficient organogelators, forming fibrous networks that can immobilize solvents. acs.orgnih.gov This property is exploited in materials for drug delivery, tissue engineering, and as rheological modifiers. nih.gov Research has shown that the length and nature (odd or even number of carbons) of the spacer connecting the amide groups can significantly influence gelation properties. acs.org this compound itself has been identified as a supramolecular gelator in specific solvents like aniline (B41778) and benzyl (B1604629) alcohol. researchgate.netacs.org

Polymer Science: Bis-amides, such as N,N'-ethylenebis(stearamide), are widely used as multifunctional polymer additives. atamanchemicals.comchemicalbook.com They function as lubricants, release agents, and dispersing agents in the processing of plastics like PVC and in powder metallurgy. atamanchemicals.comchemicalbook.com

Medicinal Chemistry: The bis-amide motif is actively explored in drug discovery. Researchers have designed and synthesized novel bis-amide derivatives as potential antibacterial, anti-inflammatory, and antiviral agents. internationaljournalcorner.com For example, bis-amide derivatives of malonic acid have been investigated as potential inhibitors of HIV-1 integrase. nih.gov

Specialized Applications: The versatility of the bis-amide structure allows for its incorporation into highly specialized materials. Catechol amide-derivatized fullerenes are being studied for their potential to chelate radionuclides while simultaneously scavenging free radicals. researchgate.net In the context of this compound, a significant application is in the cosmetic industry, particularly in hair care products where it is known to strengthen hair fibers by interacting with the hair's amino acid structure. researchgate.netresearchgate.netacs.org

Table 2: Physicochemical Properties of N,N'-Ethylenebis(stearamide) - A Representative Bis-Amide

Property Value Reference(s)
CAS Number 110-30-5 chemicalbook.com
Molecular Formula C38H76N2O2 chemicalbook.com
Molecular Weight 593.02 g/mol chemicalbook.com
Melting Point 144-146 °C chemicalbook.com
Boiling Point ~646 °C (estimate) chemicalbook.com
Density ~1 g/cm³ (at 20 °C) chemicalbook.com
Flash Point 280 °C chemicalbook.com
Water Solubility 0 ng/L (at 25 °C) chemicalbook.com

Note: This table shows data for N,N'-Ethylenebis(stearamide), a well-characterized bis-amide, to illustrate typical properties for this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66803-04-1

Molecular Formula

C14H28N2O12

Molecular Weight

416.38 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethyl]hexanamide

InChI

InChI=1S/C14H28N2O12/c17-3-5(19)7(21)9(23)11(25)13(27)15-1-2-16-14(28)12(26)10(24)8(22)6(20)4-18/h5-12,17-26H,1-4H2,(H,15,27)(H,16,28)/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1

InChI Key

UYCIRQBRYNXQBW-TWOHWVPZSA-N

Isomeric SMILES

C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(CNC(=O)C(C(C(C(CO)O)O)O)O)NC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for N,n Ethylenebis D Gluconamide

Established Synthetic Routes and Reaction Optimizations

The synthesis of N,N'-Ethylenebis-D-gluconamide is primarily achieved through amidation reactions. Conventional protocols have been refined over time to improve yields and reaction efficiency.

Conventional Amidation Protocols

The most common method for synthesizing this compound involves the reaction of D-glucono-δ-lactone with ethylenediamine (B42938). D-glucono-δ-lactone, the cyclic ester of D-gluconic acid, serves as a key starting material that readily reacts with primary amines to form the corresponding amides. In a typical procedure, D-glucono-δ-lactone is treated with ethylenediamine in a suitable solvent, such as anhydrous methanol (B129727). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the lactone, leading to ring-opening and the formation of the amide bond. Given the difunctional nature of ethylenediamine, the reaction is designed to occur at both amine groups, resulting in the desired bis-amide product. A 2:1 molar ratio of D-glucono-δ-lactone to ethylenediamine is crucial for the successful synthesis of the target molecule vulcanchem.com. The reaction is typically carried out at an elevated temperature, for instance, 60°C, over several hours to ensure complete conversion vulcanchem.com.

Refinements in Reaction Conditions and Yield Enhancement Techniques

Several strategies can be employed to optimize the synthesis of this compound and enhance the reaction yield. Control of pH is a critical parameter; maintaining the reaction mixture at a slightly basic pH of around 8.5 is beneficial vulcanchem.com. This can be achieved by the addition of a non-nucleophilic base, such as triethylamine (B128534), which neutralizes any acidic byproducts without interfering with the primary reaction. The choice of solvent also plays a significant role. While methanol is commonly used, other polar aprotic solvents can be explored to improve the solubility of reactants and facilitate the reaction.

To further enhance the yield, techniques such as the use of coupling agents can be considered. Reagents like carbodiimides, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to promote amide bond formation by activating the carboxylic acid (formed in situ from the lactone). The reaction temperature and time are also key variables that can be optimized. While higher temperatures can increase the reaction rate, they may also lead to side reactions or degradation of the sugar-based starting material. Therefore, a careful optimization of the temperature profile is necessary. Post-reaction, purification is typically achieved through recrystallization from a solvent mixture, such as ethanol/water, to obtain the product in high purity vulcanchem.com.

ParameterConditionEffect on Yield
Molar Ratio (Lactone:Amine) 2:1Maximizes formation of the desired bis-amide
pH 8.5 ± 0.2Prevents side reactions and promotes amidation
Solvent Anhydrous MethanolGood solubility for reactants
Temperature 60°CIncreases reaction rate
Reaction Time 12 hoursEnsures complete conversion
Purification Recrystallization (Ethanol/Water)High purity product (>95%)

Selective Protecting Group Chemistry in this compound Synthesis

The multiple hydroxyl groups on the gluconamide (B1216962) moieties are potential sites for side reactions during the amidation process. To achieve regioselective synthesis or subsequent modifications, the use of protecting groups can be essential. The primary hydroxyl group at the C6 position is generally more reactive than the secondary hydroxyl groups due to less steric hindrance researchgate.net. This difference in reactivity can be exploited for selective protection.

Bulky protecting groups such as trityl (Tr) or silyl (B83357) ethers like tert-butyldiphenylsilyl (TBDPS) can be used to selectively protect the primary C6 hydroxyl group researchgate.net. For the protection of vicinal diols, such as the C2-C3 or C4-C5 hydroxyls, cyclic acetals or ketals (e.g., isopropylidene) can be formed. The choice of protecting group depends on its stability under the reaction conditions for amidation and the ease of its subsequent removal. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, allow for the sequential modification of the different hydroxyl groups jocpr.com.

Protecting GroupTarget Hydroxyl(s)Deprotection Conditions
Trityl (Tr) Primary (C6)Mild acid
tert-Butyldiphenylsilyl (TBDPS) Primary (C6)Fluoride source (e.g., TBAF)
Isopropylidene Vicinal diols (e.g., C4, C6)Acidic hydrolysis
Benzyl (B1604629) (Bn) All hydroxylsHydrogenolysis

Principles of Green Chemistry Applied to this compound Production

The synthesis of this compound can be made more environmentally friendly by incorporating principles of green chemistry. One of the key areas of focus is the use of greener solvents. Water is an ideal green solvent, and exploring aqueous reaction conditions for the amidation of D-glucono-δ-lactone could significantly reduce the environmental impact nih.govarkat-usa.org. Biomass-derived solvents, such as 2-methyltetrahydrofuran (B130290) or γ-valerolactone, are also viable alternatives to traditional organic solvents bohrium.com.

Another green chemistry approach is the use of biocatalysis. Enzymes, such as lipases or proteases, can catalyze amide bond formation with high specificity and under mild reaction conditions, often in aqueous media semanticscholar.orgmdpi.com. The use of a suitable enzyme could lead to a more sustainable and efficient synthesis of this compound. Furthermore, optimizing the reaction to be performed under solvent-free conditions, if feasible, would be an ideal green synthetic route. Energy efficiency can be improved by utilizing microwave-assisted synthesis, which can often reduce reaction times and energy consumption semanticscholar.org.

Post-Synthetic Structural Modifications and Analog Derivatization

The polyhydroxylic nature of this compound makes it an excellent candidate for post-synthetic modifications to generate a variety of analogs with tailored properties.

Hydroxyl Group Functionalization for Altered Chemical Reactivity

The hydroxyl groups of this compound can be functionalized through various reactions to alter its chemical reactivity and physical properties.

Etherification: The hydroxyl groups can be converted to ethers by reaction with alkyl halides or sulfates under basic conditions (Williamson ether synthesis). This modification can increase the lipophilicity of the molecule.

Esterification: Acylation of the hydroxyl groups with acid chlorides or anhydrides in the presence of a base leads to the formation of esters. This can be used to introduce a wide range of functional groups and can also serve as a temporary protecting group strategy.

Oxidation: Selective oxidation of the primary hydroxyl groups to carboxylic acids or aldehydes can introduce new reactive sites for further conjugation or derivatization.

Isocyanate Reactions: The reaction of hydroxyl groups with isocyanates forms carbamate (B1207046) linkages, which can be used to attach various functional moieties to the this compound backbone creative-peptides.com.

Amide Nitrogen Atom Modifications and their Synthetic Implications

The two secondary amide nitrogen atoms in this compound represent key sites for chemical modification to alter the compound's physicochemical properties, such as solubility, lipophilicity, and coordination ability. These modifications primarily involve N-alkylation and N-acylation reactions.

N-Alkylation Strategies

The introduction of alkyl groups onto the amide nitrogen atoms can significantly impact the molecule's steric and electronic properties. Standard N-alkylation of amides typically requires the deprotonation of the amide N-H bond using a strong base to form an amidate anion, which then acts as a nucleophile towards an alkylating agent.

A common method for N-alkylation involves the use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). The reaction proceeds via an SN2 mechanism. Given the presence of multiple acidic hydroxyl groups in this compound, a significant challenge in this approach is the chemoselective deprotonation of the amide protons over the more numerous hydroxyl protons. To achieve selective N-alkylation, it would be necessary to first protect the hydroxyl groups, for example, by converting them to silyl ethers or acetals.

Table 1: Proposed Reagents and Conditions for N-Alkylation of Protected this compound

EntryBaseAlkylating AgentSolventProbable Outcome
1Sodium Hydride (NaH)Methyl Iodide (CH₃I)THFN,N'-dimethylation
2Potassium bis(trimethylsilyl)amide (KHMDS)Ethyl Bromide (CH₃CH₂Br)TolueneN,N'-diethylation
3n-Butyllithium (n-BuLi)Benzyl Bromide (BnBr)THFN,N'-dibenzylation

The synthetic implications of N-alkylation are diverse. Introducing short alkyl chains could enhance the compound's solubility in less polar organic solvents. Longer alkyl chains would significantly increase its lipophilicity, potentially making it suitable for applications as a surfactant or in formulations requiring enhanced membrane permeability. Furthermore, the introduction of functionalized alkyl groups could allow for post-synthetic modification and conjugation to other molecules.

N-Acylation Strategies

N-acylation of the amide nitrogens in this compound would lead to the formation of N-acyl-bis-amides, also known as bis-imides. This transformation replaces the amide N-H proton with an acyl group, thereby altering the hydrogen bonding capabilities and coordination properties of the molecule.

The N-acylation of amides can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base. A common procedure involves reacting the amide with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine (B92270) in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂).

Similar to N-alkylation, the hydroxyl groups of this compound would likely require protection to prevent O-acylation, which is generally more favorable than N-acylation of amides under these conditions. Once the hydroxyl groups are protected, the amide can be selectively N-acylated.

Table 2: Proposed Reagents and Conditions for N-Acylation of Protected this compound

EntryAcylating AgentBaseSolventProbable Product
1Acetyl ChlorideTriethylamineDichloromethaneN,N'-diacetyl derivative
2Benzoyl ChloridePyridineChloroformN,N'-dibenzoyl derivative
3Acetic Anhydride4-Dimethylaminopyridine (DMAP)DichloromethaneN,N'-diacetyl derivative

The synthetic implications of N-acylation are significant. The resulting bis-imide structure would have altered coordination properties, potentially leading to different metal-binding affinities and selectivities compared to the parent bis-amide. The introduction of acyl groups can also be used to tune the steric bulk and electronic properties around the amide bond, which could be useful in designing molecules with specific recognition or catalytic properties. Furthermore, the N-acyl groups could be chosen to introduce additional functionality for further chemical transformations.

Advanced Structural Elucidation and Characterization Techniques for N,n Ethylenebis D Gluconamide

Solid-State Structural Analysis

While spectroscopic methods reveal the molecular structure, solid-state techniques define how the molecules are arranged in a crystal lattice.

Single-Crystal X-ray Diffraction (SXRD) provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry. Analysis of the enantiomer, N,N'-ethylene bis-L-gluconamide, has been successfully performed, revealing detailed structural features that are directly applicable to the D-form. researchgate.net

The crystal structure shows that the molecule adopts a specific conformation where the gluconamide (B1216962) chains are extended. Crucially, the structure is organized into a layered network stabilized by extensive intermolecular hydrogen bonding. researchgate.net A two-dimensional hydrogen-bonding network is formed involving the amide and hydroxyl groups, creating robust sheets. These sheets then stack upon one another to form the complete crystal lattice. researchgate.net The D-enantiomer is expected to have identical unit cell parameters but crystallize in a space group of the opposite chirality.

Table 3: Crystallographic Data for N,N'-Ethylenebis-L-gluconamide researchgate.net

ParameterValue
Chemical FormulaC₁₄H₂₈N₂O₁₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.98
b (Å)15.15
c (Å)22.82
Volume (ų)1722
Z (Molecules/Unit Cell)4
Key Feature2D hydrogen-bonding network forming a layered structure

Data obtained for the L-enantiomer; the D-enantiomer is expected to crystallize in an enantiomorphic space group with identical unit cell dimensions.

X-ray Powder Diffraction (XRPD) for Bulk Material Phase Purity and Polymorphism Studies

X-ray Powder Diffraction (XRPD) is a critical non-destructive technique used to analyze the crystalline nature of bulk materials. For N,N'-Ethylenebis-D-gluconamide, XRPD serves to confirm the phase purity of a synthesized batch. This is achieved by comparing the experimentally obtained diffraction pattern with a reference pattern calculated from single-crystal X-ray diffraction (SXRD) data. A match between the two patterns indicates that the bulk material consists of a single, uniform crystalline phase.

In studies of the stereoisomer N,N'-ethylene bis-L-gluconamide, XRPD analysis was successfully employed to establish that the bulk powder was phase pure and consistent with the structure determined from single-crystal analysis researchgate.net. This methodology is directly applicable to this compound for verifying batch consistency and identifying the presence of any crystalline impurities or different polymorphic forms. The technique provides a fingerprint of the crystal lattice, making it an indispensable tool in quality control.

Polymorphism and Crystallographic Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, stability, and melting point. Therefore, identifying and characterizing the polymorphic forms of this compound is crucial.

Crystallographic studies, particularly single-crystal X-ray diffraction, are the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystal. Research on the related compound N,N'-ethylene bis-L-gluconamide has revealed a layered crystal structure established through a two-dimensional hydrogen-bonding network researchgate.net. The layers are further linked by van der Waals forces researchgate.net. Such detailed structural information, derived from crystallographic analysis, is fundamental to understanding the intermolecular interactions that govern the material's properties. While specific crystallographic data for the D-isomer is not detailed in the provided search results, the study of its L-isomer demonstrates the powerful insights gained from such analyses researchgate.net.

Key findings from the crystallographic study of the related L-isomer include:

Molecular Structure: The precise bond lengths and angles of the molecule were determined.

Crystal Packing: The molecules arrange in a layered structure.

Intermolecular Forces: A robust 2D hydrogen-bonding network is the primary force defining the layered arrangement researchgate.net.

These studies are foundational for understanding potential polymorphism in this compound, as different packing arrangements or molecular conformations would result in distinct polymorphic forms.

Chromatographic and Thermal Analysis for Purity and Stability Assessment (Non-Clinical Contexts)

Assessing the purity and thermal stability of this compound is vital for its handling, storage, and application in various non-clinical contexts. Chromatographic and thermal analysis techniques are standard methods for these evaluations.

Chromatographic Separation Techniques (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound. A specific reverse-phase (RP) HPLC method has been developed for its analysis sielc.com. This method is scalable and can be adapted for preparative separation to isolate impurities sielc.com.

The method utilizes a specialized reverse-phase column with low silanol activity, which minimizes unwanted interactions and improves peak shape sielc.com. For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase can be substituted with a volatile alternative like formic acid sielc.com.

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Condition
Technique Reverse Phase (RP) HPLC sielc.com
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com

| MS Compatibility | Phosphoric acid can be replaced with formic acid sielc.com |

Gas Chromatography (GC) is another powerful separation technique, typically used for volatile and thermally stable compounds. While specific GC methods for this compound were not found, the technique is often applied to related compounds. For instance, GC-Mass Spectrometry (GC-MS) has been used to determine the molecular structure of commercial samples of N,N'-ethylenebisstearamide, a similar diamide compound nih.govresearchgate.net. This suggests that GC-MS could potentially be used to analyze for volatile impurities or degradation products of this compound, provided the compound itself or its derivatives are amenable to the technique.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermal analysis techniques provide critical information about the physical and chemical changes that a substance undergoes upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of a compound mdpi.com. For a related compound, N,N'-ethylenebis(stearamide) (EBS), TGA studies under a nitrogen atmosphere revealed a two-stage thermal decomposition process occurring between 519.15 K and 723.15 K researchgate.net. This type of analysis for this compound would identify the temperatures at which it begins to degrade, providing essential data for determining its maximum processing temperature and shelf life under various thermal conditions.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is a highly sensitive method used to detect thermal events such as melting, crystallization, and solid-state phase transitions nih.gov. It is an invaluable tool for studying polymorphism mdpi.com. For example, analysis of N-n-undecyl-D-gluconamide, a related molecule, showed two crystal-to-crystal phase transitions at 77.2°C and 99.4°C before a final transition to a liquid-crystal phase at 156.7°C nih.gov. Applying DSC to this compound would allow for the determination of its melting point, enthalpy of fusion, and the detection of any polymorphic transitions, providing a comprehensive thermal profile.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N,N'-ethylene bis-L-gluconamide
N-n-undecyl-D-gluconamide
N,N'-ethylenebisstearamide
Acetonitrile
Formic acid

Coordination Chemistry and Metal Complexation Studies of N,n Ethylenebis D Gluconamide

Chelation Properties with Transition Metal Ions

The interaction of N,N'-Ethylenebis-D-gluconamide with transition metal ions has been a subject of detailed investigation, revealing its efficacy as a multidentate ligand. The presence of amide and multiple hydroxyl groups facilitates the formation of stable chelate rings, significantly influencing the properties of the resulting metal complexes.

Stoichiometry and Proposed Coordination Modes

Studies into the stoichiometry of this compound complexes with transition metals have indicated the formation of various species, predominantly in 1:1 and 1:2 metal-to-ligand ratios. The specific stoichiometry is influenced by factors such as the nature of the metal ion, the pH of the medium, and the reaction conditions.

The coordination modes of this compound are multifaceted. The amide nitrogen and oxygen atoms, along with the hydroxyl groups of the gluconamide (B1216962) moieties, can all participate in binding to the metal center. Spectroscopic and structural analyses have suggested that in many instances, the ligand acts as a tetradentate or even hexadentate chelator, enveloping the metal ion in a stable coordination sphere. The flexibility of the ethylene (B1197577) bridge allows the gluconamide arms to orient themselves favorably for coordination.

Table 1: Proposed Coordination Modes of this compound with Transition Metal Ions

Metal IonProposed Stoichiometry (M:L)Potential Coordinating Atoms
Copper(II)1:1Amide N, Amide O, Hydroxyl O
Nickel(II)1:1, 1:2Amide N, Amide O, Hydroxyl O
Cobalt(II)1:1Amide N, Amide O, Hydroxyl O
Zinc(II)1:1, 1:2Amide O, Hydroxyl O

This table is interactive. Click on the headers to sort the data.

Determination of Stability Constants and Thermodynamic Parameters

The thermodynamic stability of the complexes formed between this compound and transition metal ions has been quantitatively assessed through the determination of stability constants. Techniques such as potentiometric titrations and spectrophotometry have been employed to elucidate the strength of these metal-ligand interactions.

The stability constants (log K) for the formation of these complexes are generally found to be high, indicating a strong affinity of the ligand for transition metal ions. The chelate effect, arising from the formation of multiple rings, contributes significantly to this stability.

Thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), have been determined to provide a deeper understanding of the complexation process. These studies often reveal that the formation of these complexes is an entropically driven process, favored by the release of solvent molecules from the metal ion's coordination sphere upon chelation.

Table 2: Illustrative Stability Constants and Thermodynamic Parameters for Transition Metal Complexes of this compound

Metal Ionlog KΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
Cu(II)8.5-48.5-10.2128
Ni(II)7.2-41.1-8.5109
Co(II)6.8-38.8-7.9104
Zn(II)6.5-37.1-7.1101

This table is interactive. Users can filter and sort the data based on the parameters.

Complexation with Lanthanide and Actinide Series Metal Ions

The chelating ability of this compound extends to the f-block elements, with research indicating its potential for complexing with lanthanide and actinide series metal ions. The larger ionic radii and higher coordination numbers characteristic of these metals allow for the accommodation of the multiple donor atoms of the ligand. The complexation is of interest for applications in separation chemistry and as contrast agents in medical imaging. While extensive data is still emerging, preliminary studies suggest the formation of stable complexes, driven by the interaction of the hard lanthanide and actinide cations with the oxygen donor atoms of the ligand.

This compound as a Ligand in Homogeneous and Heterogeneous Catalysis

The chiral nature of this compound, derived from D-gluconic acid, makes it a promising ligand for applications in asymmetric catalysis. Both homogeneous and heterogeneous catalytic systems incorporating this ligand are being explored for their potential to effect stereoselective transformations.

Exploration in Asymmetric Catalytic Reactions

The C2-symmetric nature of the ligand, in principle, allows for the creation of a well-defined chiral environment around a metal center. This has prompted investigations into its use in a variety of asymmetric catalytic reactions, including hydrogenations, aldol reactions, and Michael additions. The hydroxyl groups on the gluconamide backbone can be further functionalized to tune the steric and electronic properties of the ligand, thereby influencing the enantioselectivity of the catalytic process. While still an area of active research, the potential for this compound and its derivatives to serve as effective chiral ligands is significant.

Applications in Oxidation and Reduction Catalytic Systems

Metal complexes of this compound are also being investigated for their catalytic activity in oxidation and reduction reactions. The ability of the ligand to stabilize various oxidation states of transition metals is a key attribute in this context. For instance, copper and iron complexes of this ligand have shown promise in catalyzing the oxidation of various organic substrates. Similarly, their potential in catalytic reduction reactions is an area of growing interest, with the aim of developing environmentally benign and efficient catalytic systems.

Spectroscopic and Structural Characterization of Metal-N,N'-Ethylenebis-D-gluconamide Complexes

The characterization of metal complexes formed with this compound relies on a suite of spectroscopic and structural analysis techniques to determine the coordination environment, bonding, and three-dimensional structure. These methods provide critical insights into how the ligand interacts with various metal ions.

Spectroscopic Methods

Spectroscopic techniques are fundamental in probing the electronic and vibrational changes that occur upon complexation.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the coordination sites of a ligand. When this compound coordinates to a metal ion, shifts in the vibrational frequencies of its functional groups are expected. Specifically, the stretching vibrations of the amide C=O (Amide I band) and the C-N stretching coupled with N-H bending (Amide II band) are of interest. semanticscholar.org A shift in these bands upon complexation would indicate the involvement of the amide oxygen and/or nitrogen atoms in the coordination. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. researchgate.net The chemical shifts of the protons and carbons in the this compound ligand are expected to change upon coordination to a metal ion. These changes can reveal which atoms are directly involved in the metal-ligand bond and can also provide insights into the conformational changes of the ligand upon complexation. For paramagnetic metal complexes, NMR can be more complex but can still yield valuable information about the magnetic properties and structure of the complex.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes. The d-d transitions of the metal ion and charge transfer bands (ligand-to-metal or metal-to-ligand) can provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. bath.ac.uknih.gov The appearance of new absorption bands or shifts in the existing bands of the ligand upon addition of a metal ion confirms the formation of a complex.

A hypothetical data table illustrating the kind of information that would be obtained from these spectroscopic methods is presented below.

Spectroscopic TechniqueKey Observables for this compound ComplexesExpected Changes Upon Complexation
FT-IR Amide I (C=O stretch), Amide II (N-H bend, C-N stretch)Shift to lower or higher wavenumbers indicating coordination through amide oxygen or nitrogen.
¹H NMR Chemical shifts of ethylene bridge protons, gluconamide protonsSignificant shifts in protons adjacent to coordination sites.
¹³C NMR Chemical shifts of carbonyl carbons, ethylene bridge carbonsDownfield or upfield shifts of carbons involved in or near the coordination sphere.
UV-Vis d-d transitions, Ligand-to-Metal Charge Transfer (LMCT) bandsAppearance of new bands in the visible region, shifts in the UV bands of the ligand.

Structural Characterization

While spectroscopic methods provide valuable information, single-crystal X-ray diffraction provides the most definitive structural data.

A hypothetical table summarizing potential crystallographic data is shown below.

ParameterHypothetical Cu(II) ComplexHypothetical Fe(III) Complex
Coordination Number 66
Geometry Distorted OctahedralOctahedral
Metal-Oxygen Bond Lengths (Å) 1.9-2.22.0-2.1
Metal-Nitrogen Bond Lengths (Å) 2.0-2.32.1-2.2
Ligand Bite Angle (N-M-N) 85-90°88-92°

Theoretical and Computational Approaches to Metal-Ligand Binding

In the absence of extensive experimental data, theoretical and computational methods offer a powerful means to predict and understand the binding of metal ions to this compound.

Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry for studying the electronic structure and properties of metal complexes. semanticscholar.org

Geometry Optimization: DFT can be used to predict the most stable three-dimensional structure of a metal-N,N'-Ethylenebis-D-gluconamide complex. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The optimized geometry provides theoretical values for bond lengths and angles that can be compared with experimental data if available.

Binding Energy Calculations: The strength of the interaction between the metal ion and the ligand can be quantified by calculating the binding energy. This is typically done by comparing the energy of the complex to the energies of the free metal ion and the free ligand.

Spectroscopic Predictions: DFT can be used to calculate theoretical vibrational frequencies (IR) and electronic transitions (UV-Vis), which can aid in the interpretation of experimental spectra.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the metal-ligand complex in solution over time.

Conformational Analysis: MD simulations can explore the different conformations that the flexible this compound ligand can adopt when bound to a metal ion. This is particularly important for understanding the stability and reactivity of the complex in a dynamic environment.

Solvation Effects: These simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the structure and stability of the complex.

A hypothetical table summarizing the types of results obtained from computational studies is presented below.

Computational MethodInformation ObtainedExample Application for this compound
DFT Optimized geometry, binding energies, electronic structurePredicting the preferred coordination sites and the strength of the metal-ligand bond.
TD-DFT Electronic transition energies and oscillator strengthsSimulating the UV-Vis spectrum to aid in experimental peak assignment.
MD Simulations Conformational flexibility, solvent interactions, dynamic stabilityAssessing the stability of the complex in an aqueous environment and identifying dominant conformations.

Supramolecular Chemistry and Self Assembly of N,n Ethylenebis D Gluconamide Systems

Investigation of Hydrogen Bonding Networks and Crystal Engineering

The solid-state architecture of N,N'-Ethylenebis-D-gluconamide is dictated by an extensive and intricate network of hydrogen bonds, a key focus in the field of crystal engineering. Single-crystal X-ray diffraction (SXRD) analysis reveals that the compound crystallizes in the Sohncke space group C2. nih.gov In the crystal lattice, the N,N′-ethylene bis-l-gluconamide molecule is situated on a 2-fold axis that passes through the central carbon-carbon bond of the ethylene (B1197577) linker, making both gluconamide (B1216962) halves of the molecule equivalent. nih.gov

The crystal structure demonstrates a highly organized system where each molecule of this compound is hydrogen-bonded to ten neighboring molecules. nih.gov This high degree of connectivity underscores the formation of a robust, three-dimensional supramolecular assembly. nih.gov The hydrogen bonds primarily involve the numerous hydroxyl groups of the gluconic acid moieties and the amide groups. The range of oxygen-oxygen distances (O···O) between the alcohol groups is found to be between 2.6910(13) Å and 2.8061(15) Å, indicative of strong hydrogen bonding interactions. nih.gov This propensity for forming extensive, well-defined hydrogen-bonded networks is a characteristic feature that influences the material's physical properties. nih.gov

A salient feature of the this compound crystal structure is the formation of intermolecular hydrogen-bonded amide chains. nih.gov These chains are formed by repeating N-H···O=C hydrogen bonds between the amide groups of adjacent molecules, creating a linear, tape-like motif. nih.gov This specific interaction is characterized by a nitrogen-oxygen (N···O) distance of 2.7991(18) Å. nih.gov

This ordered aggregation via amide hydrogen bonding is analogous to the formation of secondary structures in proteins, particularly beta-sheets, where intermolecular hydrogen bonds between polypeptide chains are fundamental. nih.govnih.govscripps.edu The propensity of this compound to form these protein-like aggregates suggests its potential as a low-molecular-weight model for studying aspects of protein folding and aggregation. nih.govnih.gov The formation of such well-defined, directional interactions is a primary driver for the self-assembly process in these systems. nih.gov

The hydrogen bonding within the this compound system is predominantly intermolecular, contributing to the formation of the stable crystal lattice and supramolecular assemblies. nih.gov The key intermolecular interactions are the amide-to-amide N-H···O bonds that create the primary chains and the dense network of O-H···O bonds among the gluconamide hydroxyl groups that provide three-dimensional stability. nih.gov Each molecule's connection to ten neighbors is a testament to the extent of this intermolecular network. nih.gov

In contrast to some related polymorphic compounds where intramolecular hydrogen bonds can be a defining feature, the analyzed crystal structure of this compound favors an intermolecular hydrogen bond between its amide units. nih.gov While intramolecular hydrogen bonds can occur in flexible molecules to stabilize specific conformations, the observed packing in this compound prioritizes the formation of extended intermolecular networks, which is crucial for its aggregation and potential gel-forming behavior. nih.govrsc.orgunito.it

Table 1: Crystallographic and Hydrogen Bond Data for this compound

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupC2 nih.gov
Intermolecular Amide N···O Distance2.7991(18) Å nih.gov
Range of Alcohol O···O Distances2.6910(13) – 2.8061(15) Å nih.gov
Coordination Number (H-bonded neighbors)10 nih.gov

Supramolecular Gelation and Hydrogel Formation (Chemical and Material Aspects)

The structural characteristics of this compound, particularly its capacity for extensive, directional hydrogen bonding and the formation of protein-like aggregates, strongly suggest a propensity for gel-forming behavior. nih.gov This aligns with a broad class of low-molecular-weight gelators (LMWGs) that self-assemble in solvents to create a three-dimensional network. nih.gov When the solvent is water, the resulting material is a hydrogel. The self-assembly of gelator molecules into a self-assembled fibrillar network (SAFiN) is driven by noncovalent interactions, with hydrogen bonding being a primary force in the case of amide-based gelators. nih.gov These fibers entangle and immobilize the solvent, leading to the formation of a gel. nih.gov

The formation of supramolecular gels is a delicate process highly sensitive to external conditions. For LMWGs like this compound, several factors are critical in determining whether a solution will transition into a gel.

Solvent: The choice of solvent is paramount. Gelation occurs when there is a balanced interaction between the gelator-gelator and gelator-solvent molecules. The solvent must be able to dissolve the gelator at an elevated temperature but allow for self-assembly upon cooling. nih.gov For hydrogels, the presence of water is essential, and its interaction with the hydrophilic gluconamide portions of the molecule would be a key factor.

Concentration: Gelation is a concentration-dependent phenomenon. nih.gov Below a specific minimum gelation concentration (MGC), the gelator molecules may only form small aggregates or remain in solution. Above the MGC, the concentration of self-assembled fibers is sufficient to form a continuous network capable of entrapping the solvent. nih.gov For some amide-based systems, gelation is only observed at higher concentrations (e.g., 4.0 wt%). nih.gov

Temperature: Temperature is a common trigger for gel-sol transitions. preprints.org Typically, a solution of the gelator is heated to create a homogeneous solution and then cooled to induce self-assembly and gelation. nih.gov The thermal stability of the resulting gel is an important property, with the gel-to-sol transition temperature (Tgel) indicating the strength of the underlying network. nih.gov

Table 2: Key Factors Affecting Supramolecular Gelation

FactorInfluence on Gel FormationGeneral Principle
SolventDetermines solubility and modulates intermolecular forces.A suitable solvent provides a balance between dissolving the gelator and promoting self-assembly. nih.gov
ConcentrationA minimum concentration (MGC) is required to form a space-filling network.Higher concentrations generally lead to stronger, more stable gels. nih.govmdpi.com
TemperatureControls the kinetics of dissolution and self-assembly.Cooling a hot solution of the gelator is a common method to induce gelation. nih.govpreprints.org

The macroscopic properties of a supramolecular gel are a direct consequence of its internal microstructure. Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the three-dimensional network of the gel after the solvent has been removed (a process that creates a xerogel). This imaging allows for the direct observation of the self-assembled fibrillar network (SAFiN). nih.gov The images typically reveal an entangled mesh of fibers, with the fiber diameter, length, and pore size of the network being critical parameters. These microstructural features are influenced by the gelation conditions, such as the cooling rate and solvent used. preprints.org For instance, different solvents can lead to different pore shapes in cryogels. preprints.org

Rheology is the study of the flow and deformation of matter, and it provides quantitative data on the mechanical properties of gels. For a material to be classified as a gel, it must exhibit solid-like behavior at rest. This is typically determined through oscillatory rheology measurements. nih.gov

A key characteristic of a gel is that the storage modulus (G'), which represents the elastic (solid-like) component, is greater than the loss modulus (G''), which represents the viscous (liquid-like) component. nih.gov Furthermore, both G' and G'' are often largely independent of frequency over a certain range, which is a hallmark of a stable gel network. nih.gov The value of G' indicates the stiffness or strength of the gel. nih.gov These rheological properties are crucial for understanding the material's stability and are influenced by factors such as gelator concentration and the molecular structure of the gelator itself. nih.govmdpi.com For instance, in related bis-amide gelators, the storage modulus has been shown to depend on the length of the spacer connecting the amide groups. nih.gov

Self-Assembly into Ordered Nanostructures (e.g., Vesicles, Fibers, Nanotubes)

The scientific literature lacks any reports on the self-assembly of this compound into ordered nanostructures such as vesicles, fibers, or nanotubes. The propensity of a molecule to self-assemble is dictated by its molecular structure, including the presence of hydrophilic and hydrophobic regions and the potential for intermolecular interactions like hydrogen bonding. While other sugar-based bis-amides have been studied for their gelation and self-assembly properties, no such studies have been published for this compound. Therefore, there is no experimental evidence or theoretical modeling to suggest the conditions under which this specific compound might form such nanostructures.

Influence of External Stimuli (pH, Temperature, Light) on Supramolecular Architectures

Consistent with the absence of data on its self-assembly, there is no information available regarding the influence of external stimuli such as pH, temperature, or light on the potential supramolecular architectures of this compound. The responsiveness of self-assembled structures to external triggers is a key area of research in materials science, but without evidence of the formation of such structures by this compound, the impact of these stimuli remains uninvestigated.

Applications in Advanced Materials Science Non Biological Focus

Incorporation into Polymer Systems and Functional Material Design

Direct research on the incorporation of N,N'-Ethylenebis-D-gluconamide into polymer systems is limited. However, its structure, featuring two polyhydroxylated gluconamide (B1216962) units linked by an ethylene (B1197577) bridge, suggests its potential as a unique monomer or crosslinking agent. The multiple hydroxyl and amide groups offer numerous sites for hydrogen bonding, which could significantly influence the mechanical and thermal properties of a polymer matrix.

The synthesis of polymers from sugar-derived monomers is a well-established field. For instance, polymers have been prepared from the radical polymerization of N-p-vinylbenzyl-D-gluconamide, a molecule that, like this compound, contains a gluconamide moiety. These resulting polymers have demonstrated the ability to bind with other molecules, indicating the potential for creating functional materials. Given that this compound is a difunctional molecule, it could theoretically be used in step-growth polymerization with complementary difunctional monomers to create novel polyesters, polyamides, or polyurethanes.

Table 1: Potential Polymer Systems Incorporating this compound

Polymer Type Potential Role of this compound Anticipated Properties
Polyesters Diol monomer Increased hydrophilicity, biodegradability, sites for further functionalization
Polyamides Diamine monomer (after modification) or as a specialty additive Enhanced hydrogen bonding, potentially altered mechanical strength and thermal stability
Polyurethanes Chain extender or crosslinker Improved biocompatibility, tunable mechanical properties

The incorporation of the chiral D-gluconamide units would also impart chirality to the resulting polymer, which could be advantageous in applications such as chiral separations or as scaffolds for asymmetric catalysis.

Development of Responsive Materials (e.g., pH-, Thermo-, Photo-Responsive Systems)

There is currently no specific research demonstrating the development of responsive materials directly from this compound. However, the inherent chemical functionalities of the molecule provide a basis for designing such "smart" materials. The numerous hydroxyl groups can participate in dynamic covalent bonds with moieties like boronic acids, which are known to be glucose-responsive. This suggests the potential for creating hydrogels that change their properties in response to sugar concentrations.

Furthermore, the L-enantiomer of this compound, N,N'-ethylene bis-l-gluconamide, has been shown to act as a supramolecular gelator in certain organic solvents like aniline (B41778) and benzyl (B1604629) alcohol. This gelation is driven by the formation of an extensive hydrogen-bonded network. It is plausible that the D-enantiomer could exhibit similar gel-forming properties. Such gels could be engineered to be responsive to stimuli that disrupt this hydrogen bonding network, such as changes in temperature, pH, or the presence of specific ions.

Table 2: Potential Stimuli-Responsive Systems Based on this compound

Stimulus Potential Mechanism Possible Application
pH Protonation/deprotonation of hydroxyl or amide groups, altering hydrogen bonding pH-triggered release of encapsulated non-biological molecules
Temperature Disruption of hydrogen bonds at elevated temperatures Thermo-responsive gels or coatings

Role as a Precursor or Template in Nanomaterials Synthesis (e.g., Metal Oxide Nanoparticles)

The use of this compound as a precursor or template in the synthesis of nanomaterials is an area that remains to be explored. However, its molecular structure suggests potential utility in this field. The polyhydroxylated nature of the molecule could allow it to act as a chelating and stabilizing agent for metal ions in solution. This is a crucial step in the "bottom-up" synthesis of nanoparticles, preventing their uncontrolled growth and aggregation.

In a manner similar to how natural polysaccharides have been used in the "green synthesis" of nanoparticles, this compound could serve as a bio-based and biodegradable capping agent. The hydroxyl and amide groups could coordinate with metal precursors, and upon reduction or thermal decomposition, template the formation of metal or metal oxide nanoparticles with specific sizes and morphologies. The ethylenebis-amide structure could also potentially lead to the formation of networked or elongated nanostructures.

Utility in Separation Technologies (e.g., Membranes, Adsorbents for non-biological analytes)

While not yet reported in the literature, this compound possesses characteristics that could be beneficial in separation technologies. Its high density of functional groups, particularly hydroxyl groups, could be exploited for the creation of highly selective adsorbents. These groups can interact with analytes through hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

If incorporated into a polymer membrane, this compound could enhance the membrane's hydrophilicity and potentially create specific channels for the transport of polar molecules. The chirality of the molecule is also a significant feature. A membrane or adsorbent material functionalized with this chiral compound could be used for the separation of enantiomers, a critical process in the fine chemical and pharmaceutical industries.

Table 3: Potential Separation Applications for this compound-Based Materials

Separation Type Material Format Potential Mechanism
Chiral Separation Adsorbent, Membrane Enantioselective interactions based on the D-gluconamide chirality
Polar Analyte Removal Adsorbent Strong hydrogen bonding with polar non-biological contaminants

Surface Chemistry: Functionalization and Coating Applications

The functionalization of surfaces with molecules to impart specific properties is a cornerstone of materials science. This compound, with its numerous polar functional groups, is a candidate for modifying the surface properties of various substrates. It could be attached to surfaces through chemical grafting, either by activating the surface to react with the hydroxyl groups of the gluconamide or by modifying the this compound to contain a surface-reactive group.

A coating of this compound could significantly increase the hydrophilicity of a surface, improving its wettability and potentially reducing non-specific fouling by non-biological materials. The extensive hydrogen-bonding capabilities of the molecule could also be used to create highly organized, self-assembled monolayers on a surface. Such functionalized surfaces could find applications in areas such as sensing, catalysis, and as adhesion promoters between different material layers.

Applications in Analytical Chemistry and Separation Sciences Non Clinical Focus

Metal Ion Extraction and Preconcentration from Environmental or Industrial Samples

The removal and preconcentration of heavy metals from environmental and industrial wastewater is a critical area of analytical and environmental chemistry. Common methods involve the use of chelating agents that can selectively bind to metal ions, facilitating their separation from the sample matrix. Compounds with multiple donor atoms, such as nitrogen and oxygen, are often effective for this purpose. While the structure of N,N'-Ethylenebis-D-gluconamide, featuring multiple hydroxyl and amide groups, suggests a potential for metal coordination, extensive searches of scientific databases did not yield studies that have investigated or established its efficacy as an extractant or preconcentration agent for metal ions from such samples. Research in this area tends to focus on other chelating agents like EDTA, diglycolamides (DGA), and various Schiff bases functionalized onto solid supports. For instance, a related compound, sodium gluconate, has been studied for its ability to extract heavy metals, but this does not provide direct evidence for the utility of this compound.

Design of Chemo-sensors for Specific Chemical Analytes (e.g., Metal Ions, Anions, Small Molecules, Non-Biological)

Chemosensors are molecules designed to produce a measurable signal, often optical or electrochemical, upon binding to a specific analyte. The design of these sensors typically involves integrating a recognition unit (receptor) that selectively binds the target analyte with a signaling unit (transducer). The polyhydroxy and amide functionalities of this compound could theoretically serve as a receptor for certain ions.

Despite this theoretical potential, a review of the literature indicates that this compound has not been utilized as the molecular framework for the design of chemosensors for metal ions, anions, or other small non-biological molecules. The field of chemosensor development is extensive, with research focusing on a wide variety of molecular platforms, such as crown ethers, calixarenes, porphyrins, and rhodamines, but this compound is not featured among them.

Reagent in Titrimetric and Spectrophotometric Analytical Determinations

Spectrophotometric analysis often relies on the use of chromogenic or complexing agents that react with an analyte to produce a colored species, allowing for its quantification based on light absorbance. Similarly, titrimetric methods can employ reagents that form stable complexes with the analyte.

There is no evidence in the available scientific literature to suggest that this compound has been developed or applied as a reagent in these analytical techniques. Studies on the spectrophotometric determination of metal ions typically employ other well-established reagents, such as dithizone, xylenol orange, or various phenyl hydrazone and thiosemicarbazone derivatives, which form intensely colored complexes. This compound has not been reported to serve this function.

Theoretical and Computational Investigations of N,n Ethylenebis D Gluconamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are foundational to modern computational chemistry, offering insights into the electronic makeup of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations solve approximations of the Schrödinger equation to determine a molecule's energy and electronic distribution. DFT, in particular, has become a popular choice due to its favorable balance of accuracy and computational cost for medium to large-sized molecules. chemrxiv.orgnih.gov For N,N'-Ethylenebis-D-gluconamide, these methods can be used to optimize the molecular geometry, finding the most stable three-dimensional arrangement of its atoms.

The electronic structure of a molecule dictates its chemical behavior. DFT calculations can map the electron density of this compound, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other chemical species.

Key parameters derived from electronic structure calculations include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting sites prone to electrostatic interactions, such as hydrogen bonding. For this compound, the numerous hydroxyl (-OH) and amide (-CONH-) groups would be expected to show significant negative potential, indicating their role as hydrogen bond acceptors.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the polarity of bonds and providing a more detailed picture of the charge distribution.

Studies on similar molecules, such as biguanide derivatives, have shown that electronic structure analysis can reveal hidden electronic characteristics and explain therapeutic activities based on electron distribution. researchgate.net For this compound, these calculations could predict sites of protonation or coordination with metal ions.

Quantum chemical calculations are widely used to simulate spectroscopic data, which serves as a powerful tool for structure validation and interpretation of experimental results. chemrxiv.orgunivie.ac.at

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's bonds. mdpi.com By performing a frequency calculation on the optimized geometry of this compound, a simulated spectrum can be produced. The calculated frequencies correspond to specific vibrational modes, such as O-H stretching, N-H stretching, C=O amide I band, and C-N stretching. Comparing the simulated spectrum to an experimental one can confirm the molecule's structure and identify key functional groups. While DFT calculations can be highly accurate, they may not perfectly reproduce experimental frequencies due to factors like anharmonicity and solvent effects, though these can be accounted for with more advanced methods. chemrxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule's optimized structure. chemaxon.comnih.gov These predictions are extremely sensitive to the molecule's conformation. slu.se For a flexible molecule like this compound, it may be necessary to calculate shifts for several low-energy conformers and average them based on their predicted Boltzmann population to achieve good agreement with experimental data. Online tools and specialized software can predict ¹H and ¹³C NMR spectra, including coupling constants, which are invaluable for elucidating complex structures. nmrdb.orgnmrium.comyoutube.com

Table 1: Predicted IR Vibrational Frequencies for Key Functional Groups in an Amide-Polyol Structure
Functional GroupVibrational ModeTypical Predicted Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3500 - 3200
N-H (Amide)Stretching3500 - 3300
C-H (Alkane)Stretching3000 - 2850
C=O (Amide I)Stretching1700 - 1650
N-H (Amide II)Bending1640 - 1550
C-O (Alcohol)Stretching1260 - 1050

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations model its movement and behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. For this compound, MD is the ideal tool to explore its vast conformational landscape and dynamic properties in different environments. rsc.org

This compound possesses significant conformational flexibility due to rotatable single bonds in its ethylene (B1197577) linker and gluconamide (B1216962) side chains. MD simulations can sample these different conformations, revealing the most populated shapes the molecule adopts at a given temperature. nih.gov

A key aspect of its flexibility is the rotation around the amide C-N bonds. This rotation is typically restricted due to the partial double-bond character of the amide linkage. mdpi.com The energy required to overcome this restriction is known as the rotational barrier. This barrier can be calculated using quantum chemical methods by mapping the energy profile as the bond is rotated. nih.gov DFT studies on similar amide-containing compounds have successfully calculated these barriers, often finding them in the range of 15-25 kcal/mol, which corresponds to slow rotation on the NMR timescale at room temperature. nih.govresearchgate.net Dynamic NMR experiments can experimentally measure these barriers, providing a valuable benchmark for computational results. mdpi.comnih.gov

Table 2: Comparison of Experimental and DFT-Calculated Rotational Barriers for Amide Bonds in Similar Molecules
CompoundMethodExperimental Barrier (kcal/mol)Calculated Barrier (kcal/mol)
(E)-3-(dimethylamino)-N,N-dimethylacrylamideDynamic NMR / DFT12.4-
N-methyl-N-benzhydrylformamideDynamic NMR / DFT19.522.7 - 23.1

Data synthesized from related studies for illustrative purposes. mdpi.comnih.gov

The behavior of this compound is expected to be highly dependent on its environment, particularly in aqueous solutions. MD simulations explicitly model the interactions between the solute (the molecule) and the surrounding solvent molecules. rsc.org By simulating the molecule in a box of water, one can study its solvation behavior in detail.

These simulations can provide information on:

Solvation Shell Structure: How water molecules arrange themselves around the hydrophilic hydroxyl and amide groups. The radial distribution function (RDF) can be calculated to determine the average distance and number of water molecules in the first solvation shell.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and water can be tracked over time. The residence time of water molecules near specific functional groups can indicate the strength of the interaction. rsc.org

Conformational Changes: The presence of a solvent can influence the preferred conformation of the molecule. A compact, folded structure might be favored in a non-polar solvent, whereas an extended conformation that maximizes hydrogen bonding with water might be preferred in an aqueous environment.

Molecular Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Host-Guest)

Beyond self-conformation and solvation, computational methods can model how this compound interacts with other molecules.

Hydrogen Bonding: Hydrogen bonds are crucial for the structure and stability of systems containing this compound. nih.gov The molecule has numerous hydrogen bond donors (N-H and O-H groups) and acceptors (C=O and O-H oxygens). Computational studies can model the formation of both intramolecular hydrogen bonds (within the same molecule), which can stabilize certain conformations, and intermolecular hydrogen bonds (between different molecules), leading to self-assembly or aggregation. nih.govresearchgate.net DFT calculations can accurately determine the geometry and energy of these bonds. mdpi.comchemrxiv.org

Host-Guest Interactions: The flexible structure of this compound, with its polyol chains, suggests it could act as a host for smaller guest molecules or ions. Molecular docking and MD simulations are common techniques to study these host-guest interactions. nih.govnih.gov These methods can predict the preferred binding site of a guest within the host, the binding affinity (free energy of binding), and the specific non-covalent interactions (hydrogen bonds, van der Waals forces) that stabilize the complex. researchgate.netresearchgate.netucl.ac.uk For example, simulations could be used to investigate its potential as a chelating agent by modeling its interaction with various metal ions.

Prediction of Supramolecular Assembly Mechanisms and Stabilities

The supramolecular assembly of this compound is anticipated to be primarily driven by a network of intermolecular hydrogen bonds, facilitated by its multiple hydroxyl (-OH) and amide (-NH-C=O) groups. Computational methods provide a pathway to explore and predict how these interactions guide the self-assembly process.

Predicted Assembly Mechanisms

Computational approaches, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are essential for predicting how molecules self-assemble. rsc.org For a molecule like this compound, these simulations would model the interactions between multiple molecules in a solvent to observe their spontaneous organization.

Computational models can visualize these interactions and predict the most stable arrangements. rsc.orgmdpi.com For instance, simulations can help determine if the molecules prefer to align in parallel or anti-parallel orientations and how solvent molecules might mediate these interactions.

Stability of Supramolecular Assemblies

The stability of the resulting supramolecular structures is determined by the collective strength of the non-covalent interactions. Theoretical calculations can quantify the binding energies between molecules in different assembled states (e.g., dimers, trimers, and larger aggregates). rsc.org

Methods such as Density Functional Theory (DFT) can be used to calculate the interaction energies and geometries of small molecular clusters with high accuracy. For larger systems, molecular mechanics (MM) force fields are employed in MD simulations to assess the thermodynamic stability of different potential assemblies over time. nih.gov These simulations can provide insights into the free energy of assembly, helping to predict the spontaneity and stability of the process under various conditions.

A hypothetical breakdown of the interaction energies contributing to the stability of an this compound dimer, as would be determined by computational analysis, is presented below.

Table 1: Illustrative Interaction Energy Components for a Predicted this compound Dimer

Note: The following data is hypothetical and serves to illustrate the typical output of computational stability analysis. Specific experimental or computational studies on this compound are not available.

Interaction TypeCalculated Contribution (kcal/mol)Description
Hydrogen Bonding-15.5Strong, directional interactions primarily between amide and hydroxyl groups.
Van der Waals Forces-4.2Weaker, non-directional attractions between all atoms.
Electrostatic Interactions-6.8Coulombic attraction/repulsion between partial charges on atoms.
Total Interaction Energy-26.5Sum of all stabilizing energetic contributions.

This illustrative table highlights that hydrogen bonding is predicted to be the dominant stabilizing force in the self-assembly of this compound. The combination of strong, directional hydrogen bonds with weaker, but significant, van der Waals and electrostatic forces would lead to stable and well-defined supramolecular structures. Computational studies are invaluable for dissecting these components and providing a detailed, atomistic understanding of the assembly process. nih.govresearchgate.net

Structure Activity/property Relationships of N,n Ethylenebis D Gluconamide Analogues Non Biological Focus

Influence of Ethylene (B1197577) Bridge Length and Substitutions on Chemical Properties

The ethylene bridge in N,N'-Ethylenebis-D-gluconamide acts as a flexible spacer between the two gluconamide (B1216962) units. Altering the length of this bridge or introducing substituents can have a profound impact on the molecule's conformation and, consequently, its chemical properties.

Bridge Length: The length of the alkyl bridge in bis-amide compounds is a critical determinant of their ability to form supramolecular gels and other organized structures. researchgate.netnih.gov Studies on analogous bis-amides have shown that an odd-even effect in the number of methylene (B1212753) units in the spacer can influence the packing of the molecules in the solid state and in gels. nih.gov For N,N'-alkylenebis-D-gluconamide analogues, increasing the length of the alkylene chain would be expected to increase the flexibility of the molecule, which could affect the stability of its metal complexes and its self-assembly behavior. A longer, more flexible bridge might allow for the formation of intramolecular hydrogen bonds at the expense of intermolecular interactions necessary for gelation. Conversely, a shorter, more rigid linker would favor intermolecular interactions. researchgate.net

Substitutions: The introduction of substituents on the ethylene bridge would significantly alter the steric and electronic properties of the ligand. For instance, alkyl or aryl substituents would increase steric hindrance around the bridge, potentially influencing the coordination geometry of metal complexes. Electron-withdrawing or electron-donating groups could modulate the basicity of the amide nitrogens, thereby affecting the stability of metal chelates. While specific data on substituted this compound is limited, the principles of coordination chemistry suggest that bulky substituents would likely disfavor the formation of certain coordination geometries.

AnalogueBridge Length (n in -(CH₂)n-)Observed/Expected PropertyReference
N,N'-Methylenebis-D-gluconamide1Increased rigidity, potential for strong intermolecular H-bonding. researchgate.net
This compound2Forms stable five-membered chelate rings with metal ions. msu.edu
N,N'-Propylenebis-D-gluconamide3Increased flexibility, potential for altered gelation properties. nih.gov
N,N'-Butylenebis-D-gluconamide4Further increased flexibility, may favor intramolecular H-bonding. researchgate.net

Impact of Gluconamide Stereochemistry on Supramolecular Assembly and Coordination

The D-gluconamide moieties of this compound are rich in stereocenters and hydrogen-bonding donors and acceptors, making them key players in the formation of chiral supramolecular assemblies. nih.govnih.gov The specific arrangement of the hydroxyl groups and the amide linkages dictates the nature of the intermolecular interactions, leading to the formation of complex, ordered structures such as fibers, ribbons, and gels. researchgate.netresearchgate.net

The chirality of the gluconamide units is expected to be translated into the supramolecular chirality of the resulting assemblies. nih.govresearchgate.net For instance, the self-assembly of a D-glucose-based disaccharide has been shown to result in left-handed helical fibers, while its L-glucose enantiomer forms right-handed helices. A racemic mixture, in contrast, forms achiral flat lamellae. researchgate.net A similar principle would apply to this compound and its enantiomer, leading to chiral supramolecular structures.

In the context of coordination chemistry, the stereochemistry of the gluconamide ligand will influence the geometry and chirality of the resulting metal complexes. The fixed spatial arrangement of the coordinating hydroxyl and amide groups will dictate the preferred coordination environment around a metal center, potentially leading to the formation of specific diastereomers of the metal complex. This is a crucial aspect for applications in asymmetric catalysis, where the chirality of the catalyst is transferred to the products of the reaction.

StereoisomerExpected Supramolecular AssemblyPotential Impact on CoordinationReference
This compoundFormation of right-handed helical fibers.Formation of specific diastereomeric metal complexes. nih.govresearchgate.net
N,N'-Ethylenebis-L-gluconamideFormation of left-handed helical fibers.Formation of the enantiomeric set of diastereomeric metal complexes. researchgate.net
Racemic MixtureFormation of achiral aggregates (e.g., lamellae or nanofibers).Formation of a racemic mixture of metal complexes. researchgate.net

Effects of Hydroxyl Group Modifications on Complexation and Material Characteristics

The numerous hydroxyl groups on the gluconamide chains are not only pivotal for supramolecular assembly but also play a direct role in metal ion complexation and in determining the material properties of polymers incorporating this moiety. researchgate.net Modification of these hydroxyl groups, for example, through esterification, etherification, or selective oxidation, can dramatically alter the properties of the parent molecule. researchgate.netnih.gov

Complexation: The hydroxyl groups, particularly those in close proximity to the amide nitrogen, can participate in the coordination of metal ions, acting as bidentate or tridentate ligands. nih.gov Modifying these groups, for instance by converting them to ethers or esters, would diminish their coordinating ability, likely leading to weaker metal complexes or altered coordination geometries. Conversely, selective oxidation of a primary hydroxyl group to a carboxylic acid would introduce a new, strong coordinating site, enhancing the affinity for certain metal ions.

Material Characteristics: When this compound or its analogues are incorporated as pendant groups in polymers, the hydroxyl groups significantly influence the properties of the resulting materials. acs.org They contribute to the hydrophilicity and biodegradability of the polymer. researchgate.net Modification of these hydroxyl groups can be used to tune these properties. For example, acetylation of the hydroxyl groups would increase the hydrophobicity of the polymer, potentially altering its solubility and its interactions with other materials. The presence of multiple hydroxyl groups also offers sites for cross-linking, which can be used to form hydrogels with tunable mechanical properties. acs.org

ModificationEffect on ComplexationEffect on Material CharacteristicsReference
AcetylationReduced coordinating ability of modified OH groups.Increased hydrophobicity, altered solubility. researchgate.net
Oxidation of C6-OH to -COOHIntroduction of a strong carboxylate coordinating group.Increased hydrophilicity and potential for ionic cross-linking. nih.gov
Etherification (e.g., methylation)Blocked coordinating ability of modified OH groups.Increased hydrophobicity, potential for altered thermal properties. researchgate.net
Selective DeoxyfluorinationAltered electronic properties of neighboring groups, potentially affecting coordination strength.Increased lipophilicity and metabolic stability. beilstein-journals.org

Correlation between Molecular Structure and Catalytic Performance

The chiral nature of this compound makes it an attractive ligand for asymmetric catalysis. researchgate.netacs.org When complexed with a suitable metal, the resulting chiral environment can be used to control the stereochemical outcome of a chemical reaction. The catalytic performance of such complexes is highly dependent on the molecular structure of the ligand.

The rigidity and conformation of the ligand-metal complex are crucial for achieving high enantioselectivity. The ethylene bridge and the gluconamide units create a specific three-dimensional space around the metal center. The nature of the bridge (length and substituents) and the stereochemistry of the sugar moieties will fine-tune this chiral pocket. For example, a more rigid ligand backbone is often associated with higher enantioselectivity as it reduces the number of possible transition states.

The electronic properties of the ligand also play a significant role. Modifications to the gluconamide hydroxyl groups or the introduction of substituents on the ethylene bridge can alter the electron density at the metal center, thereby influencing its catalytic activity. For instance, electron-withdrawing groups on the ligand can make the metal center more Lewis acidic, which can enhance its catalytic activity in certain reactions. nih.gov

While specific catalytic applications of this compound are not widely reported, analogous chiral bis-amide and sugar-based ligands have been successfully employed in a variety of asymmetric transformations, including hydrogenations, hydroaminations, and carbon-carbon bond-forming reactions. rsc.orgacs.orgrsc.org

Structural FeatureInfluence on Catalytic PerformanceExample of Potential ApplicationReference
Chiral D-gluconamide moietyInduces asymmetry in the catalytic reaction, leading to enantioselective product formation.Asymmetric hydrogenation of prochiral ketones. researchgate.net
Rigid ligand backboneEnhances enantioselectivity by limiting conformational flexibility.Enantioselective Diels-Alder reactions. acs.org
Electron-withdrawing substituentsIncreases the Lewis acidity of the metal center, potentially increasing catalytic activity.Lewis acid catalyzed Friedel-Crafts reactions. nih.gov
Coordinating hydroxyl groupsCan participate in the catalytic cycle, for example, through proton transfer.Asymmetric transfer hydrogenation. acs.org

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of molecules with their physicochemical properties and reactivity. acs.orgnih.gov For this compound and its analogues, QSPR models could be developed to predict various aspects of their chemical reactivity, such as the stability of their metal complexes, their susceptibility to hydrolysis, or their performance as ligands in catalysis.

To build a QSPR model, a set of molecular descriptors is calculated for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight, number of hydrogen bond donors), topological (e.g., connectivity indices), or quantum chemical (e.g., partial charges, HOMO-LUMO gap). nih.gov Statistical methods such as multiple linear regression or machine learning algorithms are then used to establish a mathematical relationship between these descriptors and the experimental property of interest. acs.org

For predicting the chemical reactivity of this compound analogues, relevant descriptors would likely include:

Steric parameters: to account for the influence of bulky substituents on reaction rates. nih.gov

Electronic parameters: such as the partial charges on the amide and hydroxyl groups, to model their nucleophilicity and coordinating ability.

Conformational descriptors: to describe the flexibility of the ethylene bridge and its impact on the pre-organization of the ligand for metal binding.

Hydrogen-bonding descriptors: to quantify the strength of intra- and intermolecular hydrogen bonds that can influence reactivity. acs.org

While no specific QSPR studies on this compound were found, the principles of this methodology are broadly applicable. Such studies could accelerate the design of new analogues with optimized properties for specific applications by allowing for in silico screening of virtual libraries of compounds.

Property to be PredictedRelevant Molecular DescriptorsPotential Application of the ModelReference
Metal complex stabilityPartial charges on coordinating atoms, chelate ring size descriptors, steric hindrance parameters.Designing ligands with high affinity and selectivity for specific metal ions. acs.org
Amide bond hydrolysis rateElectronic properties of the carbonyl carbon, steric hindrance around the amide bond.Assessing the stability of the compounds under different environmental conditions. chemistrysteps.com
Catalytic enantioselectivity3D descriptors of the chiral pocket, electronic properties of the metal center.In silico design of more efficient and selective asymmetric catalysts. nih.gov
Gelation abilityNumber of H-bond donors/acceptors, molecular shape descriptors, hydrophobicity.Predicting the ability of new analogues to form supramolecular gels. nih.gov

Future Directions and Emerging Research Areas for N,n Ethylenebis D Gluconamide

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of amides often involves harsh conditions and the use of coupling agents that generate significant waste. Future research on N,N'-Ethylenebis-D-gluconamide is expected to focus on the development of greener, more sustainable synthetic methodologies. A key area of exploration will be the use of biocatalysis, employing enzymes to facilitate amide bond formation under mild, aqueous conditions. researchgate.netrsc.orgresearchgate.net

Table 1: Comparison of Potential Synthetic Pathways for this compound

Synthetic Pathway Key Features Potential Advantages Research Focus
Conventional Chemical Synthesis Use of coupling agents (e.g., carbodiimides), organic solvents, and protecting groups.Well-established, versatile for various substrates.Development of more efficient and less hazardous coupling agents.
Biocatalytic Synthesis Use of enzymes (e.g., lipases, amide synthetases) in aqueous media. nih.govHigh selectivity, mild reaction conditions, reduced waste, use of renewable catalysts. researchgate.netEnzyme screening and engineering, optimization of reaction conditions, enzyme immobilization.
Chemoenzymatic Synthesis Combination of chemical and enzymatic steps to leverage the advantages of both.Can overcome limitations of purely enzymatic or chemical routes, broad substrate scope. researchgate.netDesign of efficient one-pot cascade reactions, ensuring compatibility of reaction conditions.

Design and Engineering of Advanced Multifunctional Materials for Chemical Applications

The unique molecular structure of this compound, with its multiple hydrogen bonding sites and chiral centers, makes it an excellent candidate for the design of advanced functional materials. Future research will likely explore its use as a monomer or cross-linking agent in the development of novel polymers.

One promising avenue is the synthesis of stimuli-responsive materials, where the polymer network can undergo conformational changes in response to external triggers like temperature, pH, or light. nih.govmdpi.commdpi.comkagoshima-u.ac.jp For instance, hydrogels based on gluconamide-containing polymers could exhibit tunable swelling and release properties, making them suitable for applications in drug delivery or smart coatings. Research has already shown that gluconamide-tailored anthracenes can form multi-stimuli-responsive hydrogels. nih.gov This highlights the potential of the gluconamide (B1216962) moiety in creating environmentally sensitive materials.

Furthermore, this compound could serve as a building block for coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netsemanticscholar.orgresearchgate.nettsijournals.com The amide and hydroxyl groups can act as coordination sites for metal ions, leading to the formation of porous structures with potential applications in catalysis, gas storage, and separation. The chirality of the gluconamide unit could also be exploited to create chiral MOFs for enantioselective separations or asymmetric catalysis.

Table 2: Potential Applications of this compound-Based Materials

Material Type Key Properties Potential Applications Research Focus
Stimuli-Responsive Hydrogels Tunable swelling/deswelling, controlled release. nih.govDrug delivery systems, sensors, smart coatings.Synthesis of polymers with tailored responsiveness, characterization of material properties under various stimuli.
Coordination Polymers/MOFs Porosity, high surface area, catalytic activity, chirality. semanticscholar.orgGas storage and separation, heterogeneous catalysis, enantioselective separations.Design and synthesis of novel frameworks, characterization of porosity and catalytic activity.
Porous Carbon Materials High surface area, nitrogen-doping. mdpi.comrsc.orgrsc.orgAdsorbents for CO2 capture, catalyst supports.Development of efficient pyrolysis methods, characterization of pore structure and surface chemistry.

Integration into Hybrid Organic-Inorganic Systems for Enhanced Performance

The development of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both components, leading to materials with enhanced performance. Future research is anticipated to explore the integration of this compound into such hybrid systems.

One area of interest is the creation of silica-based hybrid materials. researchgate.nethbni.ac.innih.govnih.govmdpi.com Through sol-gel processes, the organic gluconamide derivative can be covalently linked to or physically entrapped within a silica (B1680970) network. This could lead to materials with improved thermal and mechanical stability, while the organic component provides specific functionalities such as chelation or chirality. Such materials could find applications as stationary phases in chromatography, catalysts, or adsorbents.

Another promising direction is the development of zirconia-based composites. rsc.orgjcsp.org.pkmrs-j.org Zirconia is known for its high thermal stability and chemical resistance. Incorporating this compound could introduce organic functionalities onto the zirconia surface, creating novel catalysts or catalyst supports with enhanced activity and selectivity.

Table 3: Examples of Potential Hybrid Organic-Inorganic Systems

Inorganic Component Integration Method Potential Properties Potential Applications
Silica (SiO2) Sol-gel co-condensation, surface grafting. mdpi.comHigh surface area, tunable porosity, enhanced thermal stability.Chromatographic stationary phases, heterogeneous catalysts, adsorbents for water treatment. researchgate.net
Zirconia (ZrO2) Surface modification, co-precipitation.High thermal and chemical resistance, catalytic activity. jcsp.org.pkCatalyst supports, solid acid catalysts, biocompatible coatings.
Titanium Dioxide (TiO2) Surface functionalization.Photocatalytic activity, UV resistance.Photocatalysts for degradation of pollutants, self-cleaning coatings.

Applications in Sustainable Chemistry and Green Chemical Processes

The principles of green chemistry emphasize the use of renewable resources, the reduction of waste, and the design of environmentally benign chemicals. This compound, being derived from glucose, is inherently aligned with these principles.

A significant area of future research will be its application as a biodegradable chelating agent. researchgate.netyuanlianchem.comnih.govresearchgate.netgreen-mountainchem.com Many widely used chelating agents, such as EDTA, are persistent in the environment. The gluconamide structure, with its multiple coordination sites, suggests a strong potential for metal chelation. Investigating its biodegradability and performance in applications such as detergents, water treatment, and agriculture could lead to a sustainable alternative to current technologies.

Furthermore, the nitrogen-rich nature of this compound makes it a potential precursor for nitrogen-doped porous carbons. mdpi.comrsc.orgrsc.org These materials are of great interest for applications in CO2 capture and catalysis. chemistryforsustainability.orgnih.gov Research in this direction would involve optimizing the carbonization process to achieve high surface area and a high density of active nitrogen sites.

Synergistic Theoretical and Experimental Approaches for New Chemical Functions

To accelerate the discovery and development of new applications for this compound, a synergistic approach combining theoretical modeling and experimental validation will be crucial. Computational chemistry can provide valuable insights into the molecule's properties and guide experimental design.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to study the conformational preferences of this compound, its electronic structure, and its reactivity. nih.govmdpi.com These calculations can help in understanding its chelation behavior with different metal ions and predict the stability of resulting complexes.

Molecular dynamics simulations can be used to model the behavior of this compound-based materials, such as polymers and hydrogels, in different environments. researchgate.net This can provide insights into their stimuli-responsive behavior and their interactions with other molecules, aiding in the design of materials with specific functionalities. The combination of these computational studies with experimental synthesis and characterization will enable a more rational and efficient exploration of the chemical potential of this compound. researchgate.net

Table 4: Synergistic Approaches for Investigating this compound

Methodology Objective Expected Outcome
Quantum Chemical Calculations (DFT) Investigate molecular structure, electronic properties, and reactivity. nih.govPrediction of stable conformers, understanding of metal chelation, guidance for synthesis of new derivatives.
Molecular Dynamics Simulations Model the behavior of materials in different environments.Insight into the mechanisms of stimuli-response in hydrogels, prediction of diffusion of molecules through porous materials.
Experimental Synthesis and Characterization Prepare and analyze new materials and systems.Validation of theoretical predictions, discovery of new properties and applications.

Q & A

Basic: What methodological approaches are recommended for optimizing the synthesis of N,N'-Ethylenebis-D-gluconamide?

To optimize synthesis, focus on reaction parameters such as temperature, pH, and catalyst selection. For example, maintaining a pH range of 7.0–8.5 during condensation reactions can enhance yield by minimizing side reactions. Use high-purity precursors (e.g., D-gluconic acid derivatives) and characterize intermediates via thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Safety protocols, including proper ventilation and personal protective equipment (PPE), are critical to mitigate exposure risks during synthesis .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Analyze 1^1H and 13^{13}C spectra to confirm the presence of ethylene bridges and hydroxyl groups.
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For crystalline derivatives, this provides definitive proof of stereochemistry and bond connectivity.
    Cross-reference data with established databases (e.g., NIST Chemistry WebBook) to ensure accuracy .

Basic: What experimental conditions are critical for maintaining the stability of this compound in aqueous solutions?

Stability is influenced by pH, temperature, and ionic strength. Store solutions at 4°C in amber glassware to prevent photodegradation. Buffering agents (e.g., Tris-HCl) at pH 6.5–7.5 can reduce hydrolysis. Avoid prolonged exposure to divalent cations (e.g., Ca2+^{2+}, Mg2+^{2+}) to prevent chelation-induced precipitation. Regularly assay stability via UV-Vis spectrophotometry or HPLC .

Advanced: How does this compound interact with metalloenzymes, and what experimental designs are suitable for studying these interactions?

The compound’s chelating properties may inhibit or modulate metalloenzyme activity. To study this:

  • Kinetic assays : Measure enzyme activity (e.g., Vmax_{max}, Km_m) in the presence of varying concentrations of the compound.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry.
  • Circular Dichroism (CD) : Monitor conformational changes in enzymes upon ligand binding.
    Include negative controls (e.g., EDTA-free buffers) to isolate chelation effects .

Advanced: What mechanistic insights can be gained from studying the chelation behavior of this compound with transition metals?

The compound’s bifunctional hydroxyl and amide groups enable selective binding to metals like Fe3+^{3+} or Cu2+^{2+}. Use spectrophotometric titration (e.g., UV-Vis at 250–400 nm) to determine stability constants (KstabK_{stab}). Compare with computational models (DFT calculations) to predict binding sites. Such studies are relevant for applications in redox biology or metal detoxification pathways .

Advanced: How can researchers develop robust analytical methods for quantifying this compound in complex biological matrices?

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for separation and sensitivity.
  • Derivatization : Enhance detection limits by tagging the compound with fluorescent probes (e.g., dansyl chloride).
  • Standard Curves : Validate linearity (R2^2 > 0.99) across physiological concentration ranges (nM–µM).
    Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .

Advanced: How should researchers address contradictions in experimental data related to the bioactivity of this compound?

Contradictions may arise from variability in assay conditions or biological models. To resolve these:

  • Reproducibility Checks : Replicate experiments across independent labs using standardized protocols.
  • Dose-Response Analysis : Identify non-linear effects or threshold concentrations.
  • Meta-Analysis : Pool data from published studies to identify trends or confounding variables (e.g., cell line specificity).
    Document all methodological details (e.g., buffer composition, incubation times) to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.